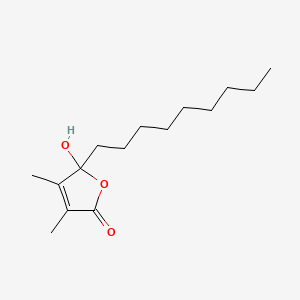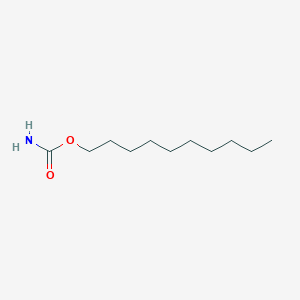![molecular formula C14H15F3O4S B14005469 (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique bicyclic structure with a trifluoromethyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
The compound’s potential biological activity is of interest for studying enzyme interactions and metabolic pathways. Researchers may use it to investigate the effects of trifluoromethyl groups on biological systems.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its unique structure may offer new avenues for drug development, particularly in targeting specific molecular pathways.
Industry
Industrially, the compound may be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl benzenesulfonate: Similar structure but without the methyl group on the benzene ring.
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-chlorobenzenesulfonate: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the trifluoromethyl group and the specific bicyclic structure make (1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methyl 4-methylbenzenesulfonate unique
Properties
Molecular Formula |
C14H15F3O4S |
|---|---|
Molecular Weight |
336.33 g/mol |
IUPAC Name |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15F3O4S/c1-10-2-4-11(5-3-10)22(18,19)21-9-12-6-13(7-12,20-8-12)14(15,16)17/h2-5H,6-9H2,1H3 |
InChI Key |
IJKYHWQSXLKWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(OC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


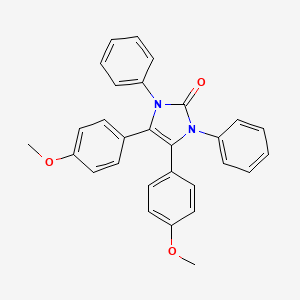
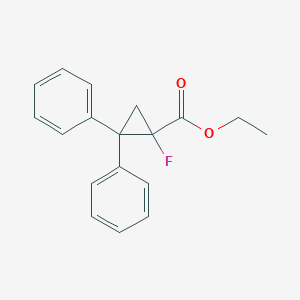
![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide](/img/structure/B14005399.png)

![2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol](/img/structure/B14005407.png)

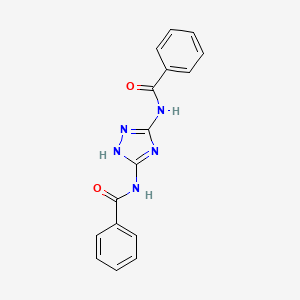

![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)
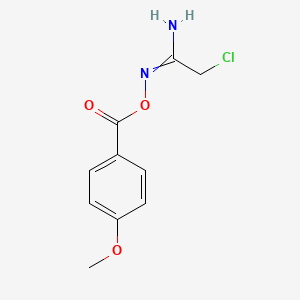
![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
